Cyproflanilide
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Overview
Description
Cyproflanilide is a novel diamide insecticide developed by CAC Nantong Taihe Chemical Co., Ltd. It is known for its high insecticidal activity and low toxicity to aquatic organisms. This compound is particularly effective against a variety of pests, including Lepidoptera, Coleoptera, and Thysanoptera, making it a valuable tool in agricultural pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyproflanilide involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of a substituted aniline with a suitable acid chloride under controlled conditions to form the benzamide.
Introduction of the fluorinated groups: The benzamide core is then subjected to fluorination reactions to introduce the heptafluoropropyl and trifluoromethyl groups.
Bromination: The final step involves the bromination of the benzamide to introduce the bromo group at the desired position.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyproflanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized benzamide derivatives, while reduction can yield reduced forms of the original molecule .
Scientific Research Applications
Cyproflanilide has a wide range of scientific research applications, including:
Agricultural Pest Management: This compound is used to control a variety of agricultural pests, particularly those that are resistant to other insecticides.
Biological Studies: Research on this compound has provided insights into the detoxification mechanisms of pests and the role of cytochrome P450 monooxygenases in insecticide resistance.
Environmental Studies: Studies on the environmental fate and ecotoxicology of this compound help in understanding its impact on non-target organisms and ecosystems.
Mechanism of Action
Cyproflanilide acts as an allosteric modulator of gamma-aminobutyric acid (GABA)-gated chloride ion channels. By binding to these channels, this compound disrupts the normal function of the nervous system in pests, leading to paralysis and death. This unique mechanism of action makes this compound effective against pests that have developed resistance to other insecticides .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another diamide insecticide with a similar mode of action but different chemical structure.
Avermectin: A macrocyclic lactone insecticide that targets glutamate-gated chloride channels instead of GABA-gated channels.
Uniqueness of Cyproflanilide
This compound is unique due to its specific targeting of GABA-gated chloride channels, which sets it apart from other insecticides that target different pathways. Its high efficacy and low toxicity to non-target organisms make it a valuable addition to the arsenal of insecticides available for pest management .
Properties
CAS No. |
2375110-88-4 |
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Molecular Formula |
C28H17BrF12N2O2 |
Molecular Weight |
721.3 g/mol |
IUPAC Name |
N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide |
InChI |
InChI=1S/C28H17BrF12N2O2/c29-19-11-15(25(32,27(36,37)38)28(39,40)41)10-18(26(33,34)35)22(19)42-23(44)17-2-1-3-20(21(17)31)43(12-13-4-5-13)24(45)14-6-8-16(30)9-7-14/h1-3,6-11,13H,4-5,12H2,(H,42,44) |
InChI Key |
WULALRGFFYJWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(C2=CC=CC(=C2F)C(=O)NC3=C(C=C(C=C3Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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